molecular formula C11H12INO3 B3185267 4-(2-Acetamidoethyl)-3-iodobenzoic acid CAS No. 1131622-45-1

4-(2-Acetamidoethyl)-3-iodobenzoic acid

Cat. No. B3185267
CAS RN: 1131622-45-1
M. Wt: 333.12 g/mol
InChI Key: TUOKQFSQMAQKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Acetamidoethyl)phenylboronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has an empirical formula of C10H14BNO3 and a molecular weight of 207.03 .


Synthesis Analysis

The synthesis of similar boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .


Molecular Structure Analysis

The boron atom in “4-(2-Acetamidoethyl)phenylboronic acid” is sp2-hybridized and contains an empty p-orbital .


Physical And Chemical Properties Analysis

“4-(2-Acetamidoethyl)phenylboronic acid” is a white powder . It has a density of 1.16±0.1 g/cm3 and a pKa of 8.66±0.16 .

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Acetamidoethyl)phenoxyacetic acid”, suggests that it may be harmful if swallowed .

properties

CAS RN

1131622-45-1

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

4-(2-acetamidoethyl)-3-iodobenzoic acid

InChI

InChI=1S/C11H12INO3/c1-7(14)13-5-4-8-2-3-9(11(15)16)6-10(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)

InChI Key

TUOKQFSQMAQKMG-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

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